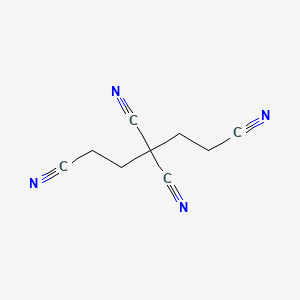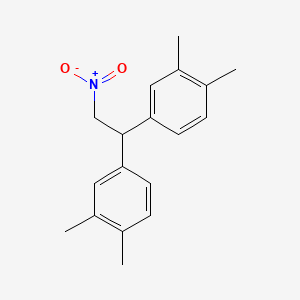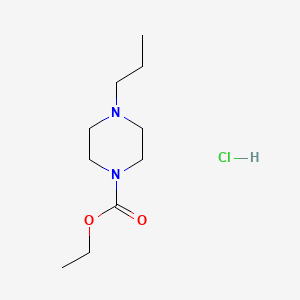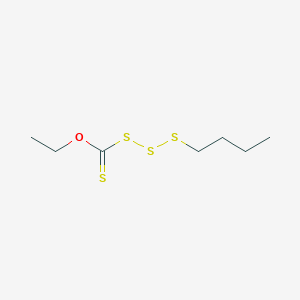
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a phosphoramidochloridate moiety. It is known for its reactivity and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate typically involves the reaction of 2,2,2-trichloroethanol with phenylphosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:
CCl3CH2OH+PhPCl2O→CCl3CH2OP(Ph)Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloroethyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the HCl formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphoramidate, while hydrolysis can produce phosphoric acid derivatives.
科学的研究の応用
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate has several applications in scientific research:
Organic Synthesis:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids.
Medicinal Chemistry: It is explored for the synthesis of potential drug candidates and bioactive molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate involves the reactivity of the phosphoramidochloridate moiety. The compound can act as an electrophile, reacting with nucleophiles to form new covalent bonds. The trichloroethyl group can also undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group for carboxylic acids and other functional groups.
Phenyl N-phenylphosphoramidochloridate: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is unique due to the presence of both the trichloroethyl and phosphoramidochloridate groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions and its applications in bioconjugation and medicinal chemistry make it a valuable compound in scientific research.
特性
CAS番号 |
64350-14-7 |
|---|---|
分子式 |
C8H8Cl4NO2P |
分子量 |
322.9 g/mol |
IUPAC名 |
N-[chloro(2,2,2-trichloroethoxy)phosphoryl]aniline |
InChI |
InChI=1S/C8H8Cl4NO2P/c9-8(10,11)6-15-16(12,14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChIキー |
KHAZBPVUHKYJFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NP(=O)(OCC(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)



silane](/img/structure/B14506638.png)




![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
